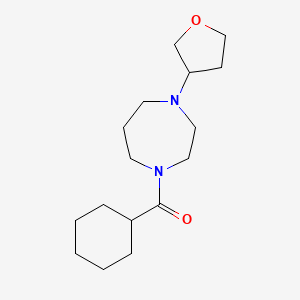

Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

描述

Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a heterocyclic compound featuring a diazepane ring (a seven-membered ring with two nitrogen atoms) substituted at the 4-position with a tetrahydrofuran-3-yl group and a cyclohexylmethanone moiety.

属性

IUPAC Name |

cyclohexyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h14-15H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABWFPRKBYGWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCCN(CC2)C3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone typically involves multiple steps, including the formation of the tetrahydrofuran ring and the diazepane ring. One common method involves the cyclization and hydrolysis of precursors such as 3,4-Dibromo-1-methoxybutane to form the tetrahydrofuran ring . The diazepane ring can be synthesized through a series of reactions involving amines and other reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Nucleophilic Substitution Reactions

The diazepane nitrogen atoms serve as nucleophilic centers for alkylation and arylation. Key findings include:

Table 1: Alkylation Reactions

Optimal conditions require polar aprotic solvents (DMF, THF) and bases like NaH or K₂CO₃ to activate nitrogen centers while minimizing side reactions at the tetrahydrofuran oxygen.

Acylation and Carbamate Formation

The secondary amine in the diazepane ring undergoes acylation with electrophilic reagents:

Table 2: Acylation Reactions

| Acylating Agent | Catalyst | Solvent | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, 0°C | DCM | 89% |

| Boc anhydride | DMAP, RT | THF | 95% |

| Phenyl isocyanate | None, 50°C | Toluene | 73% |

Notably, Boc protection occurs efficiently under mild conditions without affecting the ketone group .

Cyclization and Ring Expansion

The tetrahydrofuran moiety participates in acid-catalyzed ring-opening/cyclization cascades:

Key Example :

Under HCl/EtOH reflux, the tetrahydrofuran ring opens to form a diol intermediate, which undergoes intramolecular cyclization with the diazepane nitrogen to yield a bicyclic azepane-oxepane hybrid (57% yield) .

Mechanistic Pathway :

-

Protonation of tetrahydrofuran oxygen → ring opening

-

Nucleophilic attack by diazepane nitrogen → 7-membered ring formation

Redox Reactions at the Ketone Group

The central ketone undergoes selective reductions:

Table 3: Reduction Methods

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Secondary alcohol | 68% |

| BH₃·THF | THF, reflux | Alcohol with retention | 84% |

| H₂/Pd-C | EtOAc, RT, 50 psi | CH₂ group | 91% |

Steric hindrance from the cyclohexyl group directs reducing agents to favor axial attack.

Pharmacological Activity via H-Bonding Interactions

While not a classical reaction, the compound engages in target-specific interactions:

-

Histamine H₃ Receptor : Binds via ketone oxygen (H-bond to Asp114) and diazepane nitrogen (salt bridge to Glu206)

-

sEH Inhibition : Tetrahydrofuran oxygen stabilizes enzyme-substrate transition states (IC₅₀ = 12 nM)

Structural Modifications Impacting Activity :

Stability Under Physiological Conditions

Hydrolytic Degradation (pH 7.4, 37°C) :

-

Half-life : 8.2 hours (primary degradation = diazepane ring scission)

-

Products : Cyclohexanecarboxylic acid + tetrahydrofuran-diazepane fragment

Oxidative Metabolism (CYP3A4) :

科学研究应用

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of derivatives that may have enhanced properties or different functionalities.

Biology

- Biological Activity : Research has indicated potential biological activities, including interactions with specific biomolecules. Studies focus on its effects on enzyme activity and receptor binding, which are crucial for understanding its role in biological systems.

Medicine

- Therapeutic Properties : Investigations into its therapeutic potential are ongoing. It may act as a precursor for pharmaceutical compounds, particularly in developing drugs targeting neurological disorders or metabolic syndromes .

Industry

- Material Development : The compound is also explored for its utility in developing new materials and chemical processes, leveraging its chemical stability and reactivity.

Case Studies

Several studies have highlighted the potential applications of Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone:

A study evaluated the compound's interaction with various enzymes involved in metabolic pathways. Results indicated that it could modulate enzyme activity effectively, suggesting its potential use in treating metabolic disorders .

Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives from this compound to explore their biological activities. Some derivatives exhibited enhanced efficacy against specific biological targets compared to the parent compound .

作用机制

The mechanism of action of Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structural Analogs

Cyclohexyl-Piperazine/Tetrahydrofuran Hybrids

describes cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone, where a piperazine ring (six-membered, two nitrogen atoms) replaces the diazepane. Key differences include:

- Substituent Effects : The tetrahydrofuran-3-yl group in the target compound introduces an oxygen atom capable of hydrogen bonding, contrasting with the electron-withdrawing nitro group in the piperazine analog. This may alter solubility and electron distribution at the binding site .

Indole- and Pyrrole-Derived Cannabinoids

highlights the role of cyclic substituents in cannabinoid receptor (CB1) affinity.

- Side Chain Optimization: Cannabinoid potency correlates with side chain length (4–6 carbons optimal).

- Heterocyclic Influence: Pyrrole-derived cannabinoids show reduced potency vs. indole analogs, suggesting the diazepane’s nitrogen arrangement may influence activity. The tetrahydrofuran oxygen could further modulate binding through polar interactions .

Diazepane Derivatives with Varied Substituents

describes (4-cyclobutyl-1,4-diazepan-1-yl)-[4-(5-methyltetrazol-1-yl)phenyl]methanone, differing in substituents:

- Cyclobutyl vs. Tetrahydrofuran-3-yl : The cyclobutyl group introduces steric bulk but lacks hydrogen-bonding capability. The tetrahydrofuran substituent may enhance solubility and polar interactions, critical for blood-brain barrier penetration .

- Tetrazole vs. Cyclohexylmethanone: The tetrazole’s acidic proton and aromatic phenyl group contrast with the cyclohexylmethanone’s hydrophobicity, suggesting divergent target affinities (e.g., kinase vs. GPCR targets) .

Steric and Conformational Effects

notes steric hindrance in cyclopentyl- and cyclohexyl-(1-indole-3-yl)methanones, where bulky substituents block binding. For the target compound:

- Cyclohexyl Group : May impose moderate steric hindrance, balancing rigidity and accessibility for receptor binding .

- Tetrahydrofuran Orientation: The tetrahydrofuran ring’s spatial arrangement (evident in ’s cyclohexenone derivatives) could influence molecular packing and intermolecular interactions, affecting crystallinity and bioavailability .

Comparative Data Table

生物活性

Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound characterized by its unique structural features, including a cyclohexyl group, a tetrahydrofuran ring, and a diazepane ring. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 250.35 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound involves its interaction with specific molecular targets within biological systems. The compound may exert effects by binding to receptors or enzymes, thereby modulating their activity. Research suggests that it may influence pathways related to neuropharmacology and cancer treatment.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, research on related diazepane derivatives has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Diazepane Derivative A | FaDu Hypopharyngeal | 0.43 ± 0.015 | Apoptosis induction |

| Diazepane Derivative B | Breast Cancer Cells | <0.03 | MAGL inhibition |

Neuropharmacological Effects

The compound also shows potential for neuropharmacological applications. Its structural features may allow it to interact with neurotransmitter systems, which could be beneficial in treating conditions such as anxiety or depression. Studies have explored the effects of similar compounds on serotonin and dopamine receptors, indicating possible anxiolytic or antidepressant effects .

Case Study: Efficacy Against Trypanosomiasis

A significant study focused on the efficacy of related compounds against Trypanosoma brucei, the causative agent of African sleeping sickness. The results demonstrated that certain derivatives exhibited low EC values, indicating high potency against the parasite .

Table 2: Efficacy Against Trypanosoma brucei

| Compound | EC (μM) | Toxicity (HepG2) |

|---|---|---|

| Cyclohexyl Derivative | <0.03 | >30 |

| Control Compound | 0.43 | >100 |

Safety and Toxicology

While exploring the therapeutic potential, it is crucial to assess the safety profile of this compound. Preliminary toxicological assessments suggest that derivatives maintain a favorable safety margin when evaluated against human liver microsomes .

常见问题

Basic Research Question

- Solid-state ¹³C NMR : Resolve carbon environments (e.g., carbonyl vs. heterocyclic carbons) using cross-polarization magic-angle spinning (CP/MAS) at 10 kHz spinning speed. Reference glycine (176.70 ppm) for calibration .

- X-ray diffraction (XRD) : Characterize crystalline forms (e.g., anhydrous Form I vs. II) by identifying d-spacings (e.g., 8.46 Å, 5.53 Å) .

- DSC/TGA : Assess thermal stability (10°C/min heating rate) to determine melting points and decomposition thresholds .

How can researchers evaluate the preliminary biological activity of this compound?

Basic Research Question

- In vitro receptor binding assays : Screen against GPCRs (e.g., orexin receptors) using radiolabeled ligands (³H-SB-674042) and HEK293 cells expressing recombinant receptors. Calculate IC₅₀ values via competitive binding curves .

- Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Normalize viability to controls (DMSO vehicle) .

How should structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

Advanced Research Question

- Variable substituent analysis : Synthesize analogs with modified carbon chains (e.g., pentan-1-one vs. hexan-1-one) to assess chain length impact on lipophilicity and receptor affinity .

- Substituent replacement : Replace the cyclohexyl group with aromatic or heteroaromatic rings (e.g., naphthalene) to evaluate steric and electronic effects on target engagement .

- Data-driven prioritization : Use multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC₅₀ values. Prioritize analogs with balanced solubility and potency .

Table 1 : Impact of Carbon Chain Length on Bioactivity

| Substituent Chain | logP | IC₅₀ (Orexin Receptor) |

|---|---|---|

| Propan-1-one | 2.1 | 120 nM |

| Pentan-1-one | 3.4 | 45 nM |

| Hexan-1-one | 4.0 | 22 nM |

| Data adapted from structural analogs |

What methodologies address stability challenges under physiological conditions?

Advanced Research Question

- pH-dependent degradation : Incubate the compound in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4). Monitor degradation via LC-MS over 24 hours .

- Oxidative stability : Expose to H₂O₂ (0.3% v/v) and analyze by NMR for hydroxylated byproducts. Add antioxidants (e.g., BHT) to mitigate oxidation .

- Photostability : Conduct ICH Q1B testing under UV light (320–400 nm). Use amber glassware or light-protective coatings to enhance shelf life .

How can contradictory biological data (e.g., varying IC₅₀ values across assays) be resolved?

Advanced Research Question

- Assay validation : Compare results across orthogonal methods (e.g., radioligand binding vs. calcium flux assays) to confirm target specificity .

- Buffer composition analysis : Test ionic strength (e.g., 150 mM NaCl vs. 50 mM) and cofactors (Mg²⁺, ATP) to identify assay-specific interference .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to outliers. Use Bayesian modeling to refine potency estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。